molecular formula C8H5ClN2O5S B1317331 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide CAS No. 23380-53-2

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide

Cat. No.: B1317331
CAS No.: 23380-53-2
M. Wt: 276.65 g/mol
InChI Key: OJRUZZLZXHSTAH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide is unique due to its specific combination of a benzoxazine ring and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

7-Chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide (CAS No. 23380-53-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H5ClN2O5S
Molecular Weight276.65 g/mol
Melting Point293 °C (decomp)
Density1.759 g/cm³ (predicted)
pKa8.97 (predicted)

Research indicates that compounds within the benzo[d][1,3]oxazine family exhibit various mechanisms of action that may contribute to their biological activity:

  • Antitumor Activity : The compound has shown promise as a potential antitumor agent, particularly through its ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and HCC1954. Studies report IC50 values ranging from 3.1 to 95 μM, indicating varying degrees of potency against different cell lines .
  • Inhibition of Proteases : The compound may also function as an inhibitor of specific proteases involved in tumor progression. This inhibition can lead to reduced tumor growth and metastasis .

Biological Activity in Cancer Research

Several studies have evaluated the efficacy of this compound against cancer cell lines:

Case Study: Breast Cancer Cell Lines

A recent study investigated the effects of various substituted benzo[d][1,3]oxazines on MCF-7 and HCC1954 breast cancer cells. The findings revealed:

  • MCF-7 Cells : The compound exhibited significant inhibition of cell proliferation at concentrations starting from 6.25 μM.
  • HCC1954 Cells : Notably more susceptible to treatment than MCF-7 cells, with higher proliferation inhibition observed across tested concentrations .

Summary of Findings

Cell LineIC50 Value (μM)Proliferation Inhibition (%)
MCF-721.8 - 28.8Significant at >6.25 μM
HCC19543.1 - 95Higher susceptibility noted

Additional Biological Effects

Beyond its antitumor properties, the compound's biological activity extends to other areas:

  • Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, although further studies are needed to confirm these effects .
  • Cellular Mechanisms : The structural features of the compound influence its interaction with cellular targets, which may be critical for its biological efficacy .

Properties

IUPAC Name

7-chloro-2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5S/c9-4-2-5-3(1-6(4)17(10,14)15)7(12)16-8(13)11-5/h1-2H,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUZZLZXHSTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539051
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23380-53-2
Record name 7-Chloro-1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
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Record name 7-Chloro-6-sulfamoylisatoic anhydride
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